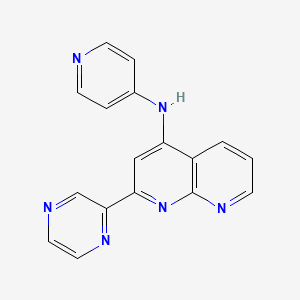
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The unique arrangement of pyrazine, pyridine, and naphthyridine rings in this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between pyrazine-2-carboxylic acid and 4-aminopyridine, followed by cyclization with 1,8-naphthyridine. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated naphthyridine derivatives.
科学的研究の応用
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in microorganisms.
類似化合物との比較
Similar Compounds
2-pyrazin-2-yl-N-pyridin-3-yl-1,8-naphthyridin-4-amine: Similar
特性
分子式 |
C17H12N6 |
|---|---|
分子量 |
300.32 g/mol |
IUPAC名 |
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C17H12N6/c1-2-13-14(22-12-3-6-18-7-4-12)10-15(23-17(13)21-5-1)16-11-19-8-9-20-16/h1-11H,(H,18,21,22,23) |
InChIキー |
PXECJTJEOAAEHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(C=C2NC3=CC=NC=C3)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















